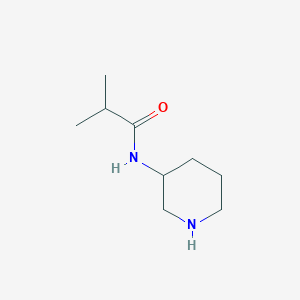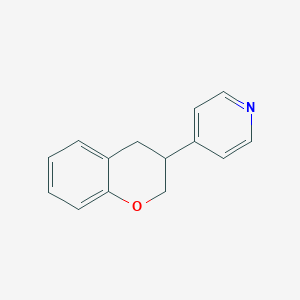
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine, also known as DHP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine is not fully understood. However, it has been suggested that the compound may act as a free radical scavenger and inhibit the production of reactive oxygen species, which can cause oxidative damage to cells.
生化学的および生理学的効果
Studies have shown that 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine has significant antioxidant activity and can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential use in the treatment of diabetes and has been found to have hypoglycemic effects.
実験室実験の利点と制限
One advantage of using 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine in lab experiments is its significant antioxidant activity, which can help protect cells from oxidative damage. However, one limitation of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine. One area of research is the potential use of this compound in the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential toxicity at different concentrations. Finally, research is needed to explore the potential use of this compound in the treatment of diabetes and other metabolic disorders.
合成法
The synthesis of 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine involves several steps. The first step involves the condensation of 2-acetylpyridine with salicylaldehyde in the presence of a catalyst to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding alcohol. The final step involves the cyclization of the alcohol with ammonium acetate to produce 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine.
科学的研究の応用
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine has been studied extensively for its potential applications in various fields. It has been found to have significant antioxidant activity and has been studied for its potential use in the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
特性
CAS番号 |
194665-86-6 |
|---|---|
製品名 |
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine |
分子式 |
C14H13NO |
分子量 |
211.26 g/mol |
IUPAC名 |
4-(3,4-dihydro-2H-chromen-3-yl)pyridine |
InChI |
InChI=1S/C14H13NO/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11/h1-8,13H,9-10H2 |
InChIキー |
INQOEFGRKICGIC-UHFFFAOYSA-N |
SMILES |
C1C(COC2=CC=CC=C21)C3=CC=NC=C3 |
正規SMILES |
C1C(COC2=CC=CC=C21)C3=CC=NC=C3 |
同義語 |
Pyridine, 4-(3,4-dihydro-2H-1-benzopyran-3-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B60348.png)
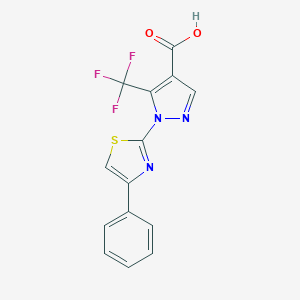
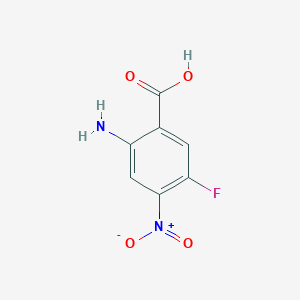
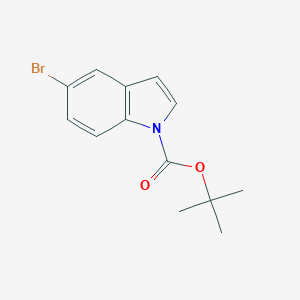
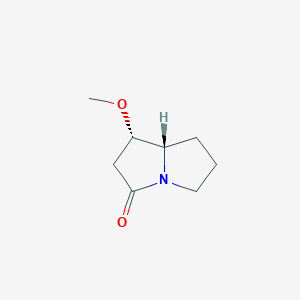
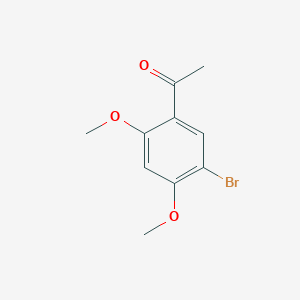
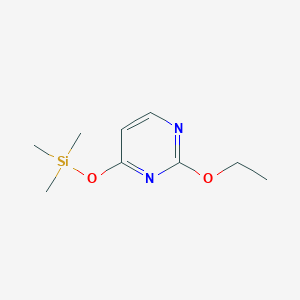
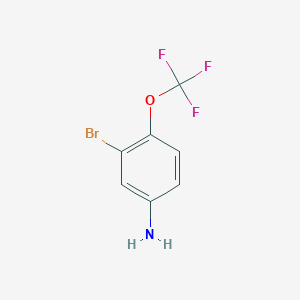
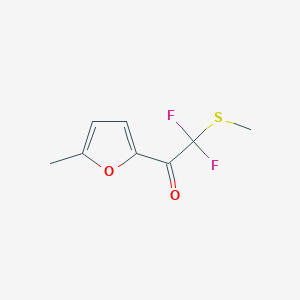
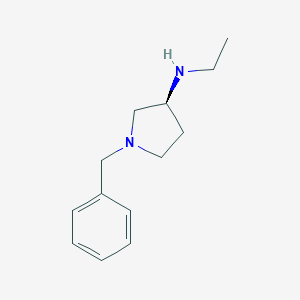
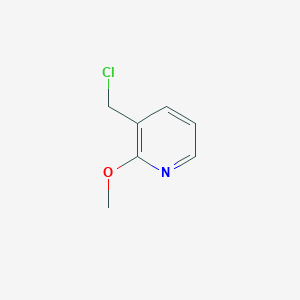
![4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine](/img/structure/B60370.png)
